molecular formula C8H18N2O B3259660 2-Methyl-2-(piperazin-1-yl)propan-1-ol CAS No. 321890-25-9

2-Methyl-2-(piperazin-1-yl)propan-1-ol

Cat. No. B3259660
CAS RN: 321890-25-9
M. Wt: 158.24 g/mol
InChI Key: PZCAATRCZPVQPA-UHFFFAOYSA-N
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Description

“2-Methyl-2-(piperazin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C8H18N2O . It is also known as "2-methyl-2-(1-piperazinyl)-1-propanol dihydrochloride" . The compound is typically in a solid form and is used in various areas of research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H18N2O/c1-8(2,7-11)10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure. For a more detailed molecular structure analysis, it would be best to refer to peer-reviewed papers and technical documents related to this compound .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 158.24 . It is typically in a solid form . The compound should be stored in a dark place, sealed in dry, at room temperature . For a more detailed physical and chemical properties analysis, it would be best to refer to peer-reviewed papers and technical documents related to this compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . For more detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-methyl-2-piperazin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,7-11)10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCAATRCZPVQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-(2-hydroxy-1,1-dimethylethyl)piperazine-1-carboxylic acid benzyl ester (3.0 g, 10.3 mmol) in methanol (70 mL) and palladium on charcoal (0.5 g, 10%) was hydrogenated at room temperature at 40 p.s.i. overnight. The mixture was filtered through Celite and the filtrate evaporated under reduced pressure to give the title compound (1.55 g, 98%) as a white solid.
Name
4-(2-hydroxy-1,1-dimethylethyl)piperazine-1-carboxylic acid benzyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 4-(2-hydroxy-1,1-dimethylethyl)piperazine-1-carboxylic acid tert-butyl ester (110 mg, 0.43 mmol) in DCM (3 mL) was added TFA (1 mL) and the resulting mixture stirred for 3 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH affording the title compound as an off-white solid (62 mg, 91%). 1H NMR (CDCl3, 400 MHz): δ 3.32 (2H, s), 2.90 (5H, t, J=4.78 Hz), 2.38-2.13 (4H, m), 1.03 (6H, s)
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(piperazin-1-yl)propan-1-ol
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2-Methyl-2-(piperazin-1-yl)propan-1-ol
Reactant of Route 3
2-Methyl-2-(piperazin-1-yl)propan-1-ol
Reactant of Route 4
2-Methyl-2-(piperazin-1-yl)propan-1-ol
Reactant of Route 5
2-Methyl-2-(piperazin-1-yl)propan-1-ol
Reactant of Route 6
2-Methyl-2-(piperazin-1-yl)propan-1-ol

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